molecular formula C14H10INO3 B3294608 3-(2-Iodobenzamido)benzoic acid CAS No. 887356-40-3

3-(2-Iodobenzamido)benzoic acid

Cat. No.: B3294608
CAS No.: 887356-40-3
M. Wt: 367.14 g/mol
InChI Key: QSKKCYPTWSCMFL-UHFFFAOYSA-N
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Description

3-(2-Iodobenzamido)benzoic acid is an organic compound with the molecular formula C14H10INO3 and a molecular weight of 367.14 g/mol It is a derivative of benzoic acid, where an iodine atom is attached to the benzene ring, and an amide linkage connects another benzene ring to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodobenzamido)benzoic acid typically involves the iodination of benzoic acid derivatives followed by amide formation. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom . The resulting 2-iodobenzoic acid is then reacted with an appropriate amine to form the amide linkage under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodobenzamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Iodobenzamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Iodobenzamido)benzoic acid involves its reactivity due to the presence of the iodine atom and the amide linkage. The iodine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds and interact with various molecular targets. These interactions can affect molecular pathways and biological processes, making the compound useful in medicinal chemistry and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzamido benzoic acid
  • 4-Iodobenzamido benzoic acid
  • 2-Iodobenzoic acid
  • 3-Iodobenzoic acid
  • 4-Iodobenzoic acid

Uniqueness

3-(2-Iodobenzamido)benzoic acid is unique due to the specific positioning of the iodine atom and the amide linkage, which imparts distinct chemical reactivity and potential for forming complex molecules. Compared to other iodobenzoic acids, the amide linkage in this compound provides additional sites for hydrogen bonding and molecular interactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-[(2-iodobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKKCYPTWSCMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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